molecular formula C10H15NO B1624179 (3-Propoxyphenyl)methanamine CAS No. 37806-33-0

(3-Propoxyphenyl)methanamine

Cat. No.: B1624179
CAS No.: 37806-33-0
M. Wt: 165.23 g/mol
InChI Key: FZZHOOAJILNNEV-UHFFFAOYSA-N
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Description

(3-Propoxyphenyl)methanamine (C₁₀H₁₅NO) is a benzylamine derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the phenyl ring and a primary amine (-CH₂NH₂) group. Its hydrochloride salt (CID 7139476) is commercially available, as noted in pharmacological research contexts . The compound’s SMILES string (CCCOC1=CC=CC(=C1)CN) and molecular structure highlight its lipophilic propoxy side chain, which may influence solubility, bioavailability, and receptor interactions .

Properties

IUPAC Name

(3-propoxyphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-2-6-12-10-5-3-4-9(7-10)8-11/h3-5,7H,2,6,8,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZZHOOAJILNNEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80427978
Record name 3-Propoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37806-33-0
Record name 3-Propoxy-benzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80427978
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

The mechanism of action of (3-Propoxyphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs of (3-Propoxyphenyl)methanamine include substituted benzylamines with variations in the aryl group or amine linker. A comparative analysis is summarized below:

Compound Name Substituent/Modification Molecular Formula Molecular Weight Key Properties
This compound 3-propoxy phenyl C₁₀H₁₅NO 165.23 g/mol Lipophilic (propoxy group)
1-(3-Methoxyphenyl)methanamine 3-methoxy phenyl C₈H₁₁NO 137.18 g/mol Moderate polarity (methoxy)
(5-Phenylfuran-2-yl)methanamine 5-phenylfuran-2-yl C₁₁H₁₁NO 173.21 g/mol Planar furan ring; SIRT2 inhibition
(3-Cyclopropylphenyl)methanamine 3-cyclopropyl phenyl C₁₀H₁₃N 147.22 g/mol Steric hindrance (cyclopropyl)
(3-Benzyloxyphenyl)methanamine 3-benzyloxy phenyl C₁₄H₁₅NO 213.27 g/mol Increased bulk (benzyloxy)

Key Observations :

  • Steric Effects : Cyclopropyl and benzyloxy substituents introduce steric bulk, which may hinder receptor binding compared to smaller groups like methoxy .
  • Electronic Effects : Methoxy and propoxy groups are electron-donating, whereas carboxyl or nitrile substituents (e.g., in SIRT2 inhibitors) are electron-withdrawing, affecting charge distribution and binding affinity .

Biological Activity

(3-Propoxyphenyl)methanamine, a compound belonging to the phenylmethanamine class, has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a propoxy group attached to a phenyl ring, along with an amine functional group. This unique structure enhances its lipophilicity, which is crucial for its biological interactions. The compound's reactivity primarily involves nucleophilic substitution due to the presence of the amine group.

Biological Activities

  • Antioxidant Activity
    • Compounds similar to this compound have demonstrated antioxidant properties by scavenging free radicals, which can mitigate oxidative stress-related diseases. This property positions it as a potential ingredient in dietary supplements and cosmetic formulations aimed at reducing oxidative damage.
  • Antimicrobial Activity
    • Studies indicate that derivatives of this compound exhibit significant antimicrobial activity against various bacterial strains. For instance, some derivatives have shown minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive bacteria. This suggests that the compound may serve as a lead candidate for developing new antimicrobial agents.
  • Neuropharmacological Effects
    • Given its structural similarity to known psychoactive substances, this compound may interact with neurotransmitter systems. Preliminary investigations suggest potential applications in treating mood disorders such as depression and anxiety. However, further studies are required to elucidate its specific effects on neurotransmission.

The mechanism of action of this compound involves its interaction with various biological targets:

  • Enzymatic Interactions : The amine group can form hydrogen bonds or ionic interactions with enzyme active sites.
  • Receptor Binding : The aromatic ring may engage in π-π stacking or hydrophobic interactions with receptor sites, modulating their activity and leading to various biological effects.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesUnique Properties
3-MethoxyphenethylamineMethoxy group on phenethylamineKnown for stimulant effects
4-(2-Aminoethyl)phenolAminoethyl chain attached to phenolExhibits neuroprotective effects
2-(4-Methoxyphenyl)ethanamineMethoxy group on ethyl-substituted phenolDisplays antidepressant-like activity

The unique combination of substituents in this compound differentiates it from these compounds, suggesting distinct biological activities and therapeutic potentials.

Case Studies and Research Findings

Recent research has explored the biological activity of this compound through various case studies:

  • Case Study 1 : A study evaluated the compound's antioxidant capacity in vitro using DPPH radical scavenging assays. Results indicated a significant reduction in free radicals, supporting its potential as a natural antioxidant agent.
  • Case Study 2 : Another investigation focused on its antimicrobial properties, revealing that certain derivatives effectively inhibited the growth of Staphylococcus aureus and Bacillus subtilis at low concentrations. This study highlights the compound's potential utility in developing new antibiotics.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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